molecular formula C10H14N2 B12666603 (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine CAS No. 84145-41-5

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine

Cat. No.: B12666603
CAS No.: 84145-41-5
M. Wt: 162.23 g/mol
InChI Key: DWCXVXSMSLSVHF-SREVYHEPSA-N
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Description

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is an organic compound that belongs to the class of pyridylamines. This compound is characterized by the presence of a pyridine ring substituted with a vinylamine group and an ethyl group. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine typically involves the reaction of 6-methyl-3-pyridylamine with ethyl vinyl ketone under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the vinylamine group. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced amine derivatives.

    Substitution: The vinylamine group can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridyl oxides.

    Reduction: Formation of ethyl-2-(6-methyl-3-pyridyl)amine.

    Substitution: Formation of halogenated pyridylamines.

Scientific Research Applications

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-2-(6-methyl-3-pyridyl)amine: Lacks the vinyl group, resulting in different chemical properties.

    N-Methyl-2-(6-methyl-3-pyridyl)vinylamine: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological activity.

    2-(6-Methyl-3-pyridyl)vinylamine: Does not have the N-ethyl substitution, leading to variations in its chemical behavior.

Uniqueness

(Z)-N-Ethyl-2-(6-methyl-3-pyridyl)vinylamine is unique due to its specific (Z)-configuration and the presence of both ethyl and vinylamine groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

84145-41-5

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(Z)-N-ethyl-2-(6-methylpyridin-3-yl)ethenamine

InChI

InChI=1S/C10H14N2/c1-3-11-7-6-10-5-4-9(2)12-8-10/h4-8,11H,3H2,1-2H3/b7-6-

InChI Key

DWCXVXSMSLSVHF-SREVYHEPSA-N

Isomeric SMILES

CCN/C=C\C1=CN=C(C=C1)C

Canonical SMILES

CCNC=CC1=CN=C(C=C1)C

Origin of Product

United States

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